4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-
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Overview
Description
4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine. The reaction mixture is heated at 45°C with stirring for 3 hours, then allowed to cool to room temperature. The precipitated powder is filtered and washed with ethanol, followed by recrystallization from ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Uniqueness
4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
827609-21-2 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(5R,6R)-6-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-5-ol |
InChI |
InChI=1S/C7H9NOS/c8-6-5(9)3-4-1-2-10-7(4)6/h1-2,5-6,9H,3,8H2/t5-,6-/m1/s1 |
InChI Key |
SWMCXUWQNRFDPQ-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C1C=CS2)N)O |
Canonical SMILES |
C1C(C(C2=C1C=CS2)N)O |
Origin of Product |
United States |
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